molecular formula C18H18N2O B12899810 9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole CAS No. 89905-55-5

9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole

Cat. No.: B12899810
CAS No.: 89905-55-5
M. Wt: 278.3 g/mol
InChI Key: JATVKQJQPLSNGT-UHFFFAOYSA-N
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Description

2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is a compound that features a carbazole moiety linked to a dihydrooxazole ring via a propyl chain. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole typically involves the reaction of 9H-carbazole with a suitable propylating agent, followed by cyclization to form the dihydrooxazole ring. Common reagents include alkyl halides for the propylation step and various catalysts to facilitate the cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is unique due to its combination of carbazole and dihydrooxazole moieties, providing a balance of electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring both stability and functionality .

Properties

CAS No.

89905-55-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-(3-carbazol-9-ylpropyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H18N2O/c1-3-8-16-14(6-1)15-7-2-4-9-17(15)20(16)12-5-10-18-19-11-13-21-18/h1-4,6-9H,5,10-13H2

InChI Key

JATVKQJQPLSNGT-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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